molecular formula C14H19N3O2S B5683152 1-ethyl-2-methyl-5-pyrrolidin-1-ylsulfonylbenzimidazole

1-ethyl-2-methyl-5-pyrrolidin-1-ylsulfonylbenzimidazole

Cat. No.: B5683152
M. Wt: 293.39 g/mol
InChI Key: FMTYFBXIEDKCBH-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-5-pyrrolidin-1-ylsulfonylbenzimidazole is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-methyl-5-pyrrolidin-1-ylsulfonylbenzimidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The process may involve the use of catalysts and specific reagents to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may utilize advanced techniques such as microwave-assisted organic synthesis (MAOS) to enhance efficiency and reduce reaction times. The use of continuous flow reactors and automated systems can further streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-methyl-5-pyrrolidin-1-ylsulfonylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenated compounds and strong bases or acids to facilitate the substitution process.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-Ethyl-2-methyl-5-pyrrolidin-1-ylsulfonylbenzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-2-methyl-5-pyrrolidin-1-ylsulfonylbenzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-2-methyl-5-pyrrolidin-1-ylsulfonylbenzimidazole stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the pyrrolidine ring, sulfonyl group, and benzimidazole core makes it a versatile compound with diverse research and industrial applications.

Properties

IUPAC Name

1-ethyl-2-methyl-5-pyrrolidin-1-ylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-3-17-11(2)15-13-10-12(6-7-14(13)17)20(18,19)16-8-4-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTYFBXIEDKCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2)S(=O)(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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